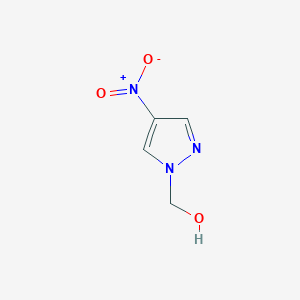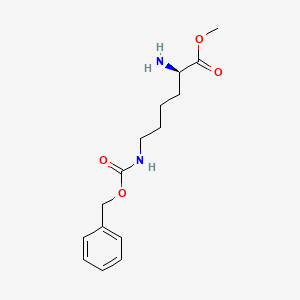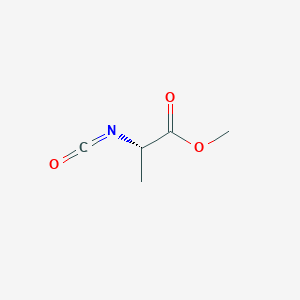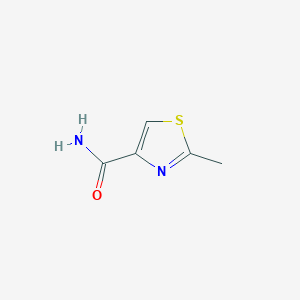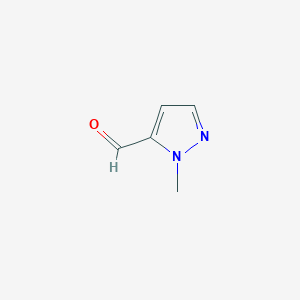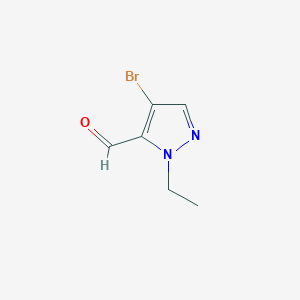![molecular formula C10H11N3S B1310996 2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine CAS No. 919738-05-9](/img/structure/B1310996.png)
2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethanamine is a chemical compound that exhibits a range of interesting properties and activities. It is a part of a class of compounds that have been identified as having therapeutic potential due to their versatile chemical functional units. The compound is closely related to other molecules that have been studied for their antimicrobial activities and interactions with biological receptors such as the histamine H1 receptor .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of intermediate structures with various reagents to introduce the desired functional groups. For instance, a related compound, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, was synthesized from 2-(pyridine-2-ylamino)acetohydrazide, which was then reacted with carbon disulfide and potassium hydroxide in absolute ethanol . This method showcases the typical approach to synthesizing such compounds, which may be applicable to the synthesis of 2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethanamine.
Molecular Structure Analysis
Quantum chemical analysis of similar compounds has revealed the existence of dynamic tautomerism and the presence of divalent N(I) character. These compounds can exhibit up to six competitive isomeric structures within a small relative energy difference, indicating a flexible molecular structure that can adapt to different environments . The tautomeric forms are influenced by the competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their tautomeric forms and the electron distribution within the molecule. The presence of a divalent N(I) character suggests that these compounds can undergo unique chemical reactions, particularly in response to protonation, which can lead to a (L→N←L)⁺ character with two lone pairs of electrons on the central nitrogen . This reactivity is crucial for the interaction with biological targets and could be a key factor in the antimicrobial activity observed in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethanamine and its analogs are likely to be influenced by their molecular structure and tautomeric balance. The ability to form hydrogen bonds, as seen in the crystal structures of related co-crystals, suggests that these compounds can engage in specific interactions with other molecules, which is important for their biological activity . The antimicrobial activity of similar compounds has been quantified using minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
- Scientific Field : Medicinal Chemistry .
- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Among the synthesized compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Scientific Field : Organic Chemistry .
- Application Summary : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
- Methods of Application : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results or Outcomes : This method provided a new approach for the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Propiedades
IUPAC Name |
2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-4-3-9-7-14-10(13-9)8-2-1-5-12-6-8/h1-2,5-7H,3-4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKIIHTUOGOFKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427660 |
Source


|
| Record name | 2-[2-(3-PYRIDINYL)-1,3-THIAZOL-4-YL]ETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine | |
CAS RN |
919738-05-9 |
Source


|
| Record name | 2-[2-(3-PYRIDINYL)-1,3-THIAZOL-4-YL]ETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

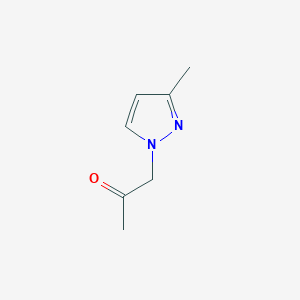
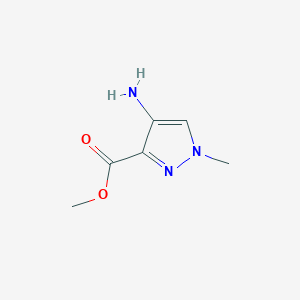
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)
